molecular formula C10H19N B14421069 2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine CAS No. 87401-62-5

2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine

Cat. No.: B14421069
CAS No.: 87401-62-5
M. Wt: 153.26 g/mol
InChI Key: IBFLXMPUXTYPMZ-UHFFFAOYSA-N
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Description

2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through several methods. One notable method involves the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This method includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 to achieve excellent diastereoselectivity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or alcohols.

    Reduction: More saturated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets. For example, it has been studied for its potential to inhibit protease-activated receptor 1 (PAR1), which is involved in thrombotic cardiovascular events . The compound’s structure allows it to interact with the active site of the receptor, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

CAS No.

87401-62-5

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,5-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine

InChI

InChI=1S/C10H19N/c1-8-3-4-9-7-11(2)6-5-10(8)9/h8-10H,3-7H2,1-2H3

InChI Key

IBFLXMPUXTYPMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C1CCN(C2)C

Origin of Product

United States

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